molecular formula C13H9NO3 B6386646 2-(2-Formylphenyl)nicotinic acid, 95% CAS No. 566198-42-3

2-(2-Formylphenyl)nicotinic acid, 95%

Cat. No. B6386646
CAS RN: 566198-42-3
M. Wt: 227.21 g/mol
InChI Key: HCNUXNWJWZYMMK-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)nicotinic acid, 95% (2FPA) is an organic compound belonging to the family of nicotinic acids. It is a white, crystalline solid with a melting point of 109-111 °C. 2FPA has a variety of applications in organic synthesis, including as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. 2FPA is also used in a variety of scientific research applications, including in the study of biochemical and physiological effects and in laboratory experiments.

Scientific Research Applications

2-(2-Formylphenyl)nicotinic acid, 95% has a variety of applications in scientific research. It is used as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It is also used in the study of biochemical and physiological effects and in laboratory experiments.

Mechanism of Action

2-(2-Formylphenyl)nicotinic acid, 95% acts as a ligand in coordination chemistry. It binds to metal ions, such as zinc and copper, and forms coordination complexes. These complexes are stable and can be used in a variety of reactions.
Biochemical and Physiological Effects
2-(2-Formylphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that 2-(2-Formylphenyl)nicotinic acid, 95% has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(2-Formylphenyl)nicotinic acid, 95% has a number of advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized. It is also a relatively inexpensive reagent. However, it is important to note that 2-(2-Formylphenyl)nicotinic acid, 95% is a highly reactive compound and should be handled with care.

Future Directions

There are a number of potential future directions for the study of 2-(2-Formylphenyl)nicotinic acid, 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted into its use as a reagent for the synthesis of various compounds and its potential use as a catalyst for the synthesis of heterocyclic compounds. Finally, further research could be conducted into its use as a ligand in coordination chemistry and its potential applications in the study of metal ion binding.

Synthesis Methods

2-(2-Formylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most commonly used method is the reaction of formic acid and phenylacetic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at temperatures of up to 100 °C. The reaction yields a mixture of 2-(2-Formylphenyl)nicotinic acid, 95% and other by-products, which can be separated by column chromatography.

properties

IUPAC Name

2-(2-formylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)12-11(13(16)17)6-3-7-14-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNUXNWJWZYMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687011
Record name 2-(2-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formylphenyl)nicotinic acid

CAS RN

566198-42-3
Record name 2-(2-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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